molecular formula C7H7ClFNO2 B11903387 2-Amino-4-fluorobenzoic acid hydrochloride CAS No. 130047-16-4

2-Amino-4-fluorobenzoic acid hydrochloride

Cat. No.: B11903387
CAS No.: 130047-16-4
M. Wt: 191.59 g/mol
InChI Key: DBWFOCBBIGLZCM-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6FNO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted by an amino group at the second position and a fluorine atom at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-4-fluorobenzoic acid hydrochloride typically involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, conventional reactions, and mild reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amine derivatives, and fluorinated compounds .

Scientific Research Applications

2-Amino-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluorobenzoic acid hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceutical compounds and in biochemical research .

Properties

CAS No.

130047-16-4

Molecular Formula

C7H7ClFNO2

Molecular Weight

191.59 g/mol

IUPAC Name

2-amino-4-fluorobenzoic acid;hydrochloride

InChI

InChI=1S/C7H6FNO2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,9H2,(H,10,11);1H

InChI Key

DBWFOCBBIGLZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)O.Cl

Origin of Product

United States

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